molecular formula C23H29N3O5S B278135 N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide

N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide

Cat. No.: B278135
M. Wt: 459.6 g/mol
InChI Key: WLAPPXDJPXAJLG-UHFFFAOYSA-N
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Description

N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes multiple functional groups such as methoxy, ethoxy, and carbamothioyl groups.

Preparation Methods

The synthesis of N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide involves several steps. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the ethoxy and methoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form amines or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxy and ethoxy groups can form hydrogen bonds with target molecules, while the carbamothioyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N-[4-({[(3,5-diethoxybenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-methylpropanamide lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

3,5-diethoxy-N-[[3-methoxy-4-(2-methylpropanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H29N3O5S/c1-6-30-17-10-15(11-18(13-17)31-7-2)22(28)26-23(32)24-16-8-9-19(20(12-16)29-5)25-21(27)14(3)4/h8-14H,6-7H2,1-5H3,(H,25,27)(H2,24,26,28,32)

InChI Key

WLAPPXDJPXAJLG-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)OCC

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC)OCC

Origin of Product

United States

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